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Compound of Interest

Compound Name:
3-cyclopropyl-5-nitro-1-propyl-1H-

pyrazole

CAS No.: 1173266-60-8

Cat. No.: B3216896

Get Quote

Executive Summary
Context: Nitro-substituted cyclopropyl pyrazoles represent a specialized class of heterocyclic

compounds at the intersection of high-energy density materials (HEDMs) and pharmaceutical

pharmacophores. The integration of a strained cyclopropyl ring onto a nitro-pyrazole scaffold

creates a unique thermodynamic profile characterized by high positive enthalpy of formation (

) and significant molecular density.

Core Insight: The thermodynamic stability of these compounds is governed by a "tug-of-war"

between the aromatic stabilization of the pyrazole ring and the ring strain energy (~27.5

kcal/mol) of the cyclopropyl substituent. While the nitro groups enhance oxygen balance and

density, they also sensitize the molecule to thermal decomposition. This guide details the

stability limits, decomposition mechanisms, and synthesis protocols required to manipulate

these scaffolds safely.
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The stability of nitro-substituted cyclopropyl pyrazoles is dictated by three structural

components:

The Pyrazole Core: A five-membered aromatic ring containing two adjacent nitrogen atoms.

[1] It provides a high nitrogen content and thermal robustness (often stable >250°C in

unsubstituted forms).

Nitro Substituents (

):

C-Nitro: Generally stable, increasing density and oxygen balance.[2]

N-Nitro: Thermodynamically unstable; prone to radical homolysis or rearrangement to C-

nitro positions (Arrhenius activation energy

kcal/mol).

The Cyclopropyl Moiety: Adds significant strain energy and steric bulk. When attached to the

pyrazole nitrogen (N1), it acts as an electron donor, potentially stabilizing the ring against

nucleophilic attack but introducing a "weak link" for thermal decomposition via ring opening

or N-C bond cleavage.

Thermodynamic Parameters (Estimated & Literature-
Derived)

Density (

): Typically

(increases with nitro content).

Enthalpy of Formation (

): Highly positive (

) due to the additivity of the pyrazole ring, nitro groups, and cyclopropyl strain.
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Oxygen Balance (OB): Improved by nitro groups; critical for energetic performance but

inversely proportional to hydrolytic stability.

Thermal Stability & Decomposition Mechanisms[3]
[4][5][6][7][8][9][10]
Understanding the decomposition pathway is critical for safety and shelf-life predictions. The

decomposition temperature (

) for N-alkyl-nitropyrazoles generally falls between 190°C and 260°C, significantly lower than
their N-H counterparts.

Decomposition Pathways
The thermal degradation of N-cyclopropyl-nitropyrazoles involves two competing mechanisms:

N-C Bond Homolysis: The bond between the pyrazole nitrogen and the cyclopropyl carbon is

often the weakest point, leading to the formation of a pyrazolyl radical and a cyclopropyl

radical.

Cyclopropyl Ring Opening: Induced by radical attack or high thermal stress, the cyclopropyl

ring can isomerize to an allyl or propenyl system, often triggering rapid exothermic

decomposition.

Visualization of Decomposition Logic
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Caption: Dual decomposition pathways showing competition between N-C bond cleavage and

cyclopropyl isomerization.
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Synthesis & Isomer Control
To maximize thermodynamic stability, the synthesis must avoid the formation of unstable N-

nitro isomers and ensure the cyclopropyl group is attached to the pyrazole nitrogen (N1) or a

stable carbon position.

Synthetic Workflow
The most robust route involves constructing the pyrazole ring with the cyclopropyl group

already in place, or selective N-alkylation of a stable C-nitropyrazole.

Preferred Protocol: Selective N-Alkylation

Starting Material: 3,4-Dinitropyrazole (3,4-DNP) or 3,5-Dinitropyrazole (3,5-DNP).[3][4]

Reagents: Cyclopropyl bromide (or iodide),

(base), DMF (solvent).

Conditions: 60-80°C. Note: Higher temperatures risk N-alkylation rearrangement.

Visualization of Synthesis Logic
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Caption: Synthetic pathway emphasizing temperature control to prevent isomerization.
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Experimental Protocols for Stability Assessment
Differential Scanning Calorimetry (DSC)
Objective: Determine onset decomposition temperature (

) and peak exotherm (

).

Sample: 0.5 - 2.0 mg of dried nitro-cyclopropyl pyrazole.

Pan: Aluminum (crimped, pinhole for gas release) or Gold-plated high-pressure pans (for

energetic evaluation).

Ramp Rate: 5°C/min and 10°C/min (to calculate activation energy via Kissinger method).

Atmosphere: Nitrogen (50 mL/min).

Criteria: A sharp exothermic peak indicates rapid decomposition.

suggests poor thermal stability for practical applications.[5]

Thermogravimetric Analysis (TGA)
Objective: Correlate mass loss with thermal events.

Protocol: Heat from 25°C to 400°C at 10°C/min.

Interpretation:

Stage 1: Mass loss < 5% below 150°C indicates solvent/moisture.

Stage 2: Sharp mass loss (30-60%) coincident with DSC exotherm confirms

decomposition (loss of

and ring fragmentation).

Vacuum Stability Test (VST) - Critical for Energetics
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Objective: Measure gas evolution at isothermal conditions (e.g., 100°C for 48 hours).

Limit: Gas evolution should be

to be considered thermally stable for storage.

Data Summary: Comparative Stability
The following table summarizes the estimated thermodynamic properties of cyclopropyl-

substituted pyrazoles compared to standard energetic benchmarks.

Compound
Density (

) [g/cm³]

Melting
Point (

) [°C]

Decomp.[6]
[5][3] Temp
(

) [°C]

[kcal/mol]
Stability
Risk

3,4-DNP

(Parent)
1.87 86-88 285 +20.0 Low

1-Methyl-3,4-

DNP
1.67 20-23 300 +15.0 Low

1-Allyl-3,4-

DNP
~1.60 < 0 (Liquid) 195 +35.0

Moderate

(Allyl shift)

1-

Cyclopropyl-

3,4-DNP

~1.65 40-60 (Est.)
210-230

(Est.)
+45.0

Moderate

(Ring strain)

1-

Cyclopropyl-

3,5-DNP

~1.68 70-90 (Est.)
240-260

(Est.)
+42.0

Low-

Moderate

Note: Data for specific cyclopropyl derivatives are estimated based on group additivity values

derived from analogous methyl and allyl derivatives [1, 2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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